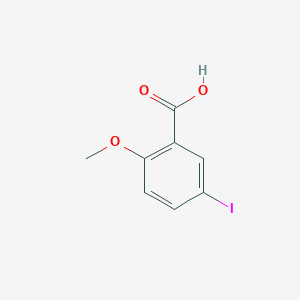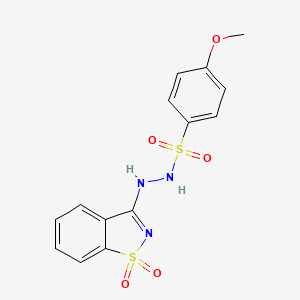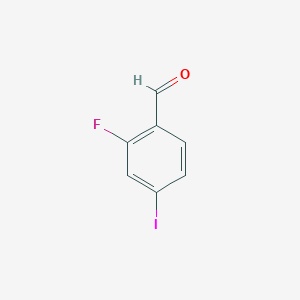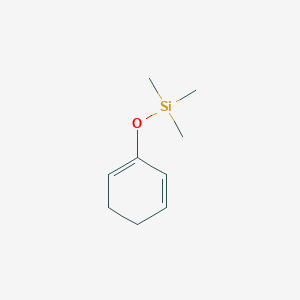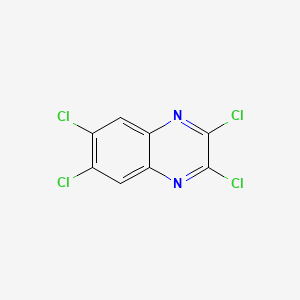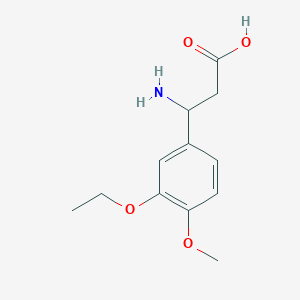![molecular formula C14H25N3O2 B1308432 5-[(Dibutylamino)methyl]-2-furohydrazide CAS No. 899710-26-0](/img/structure/B1308432.png)
5-[(Dibutylamino)methyl]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Dibutylamino)methyl]-2-furohydrazide: is a chemical compound with the molecular formula C14H25N3O2 and a molecular weight of 267.37 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a furohydrazide core substituted with a dibutylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dibutylamino)methyl]-2-furohydrazide typically involves the following steps:
Formation of the Furohydrazide Core: The initial step involves the formation of the furohydrazide core through a reaction between furfural and hydrazine hydrate under acidic conditions.
Substitution with Dibutylamino Group: The furohydrazide core is then reacted with dibutylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the dibutylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(Dibutylamino)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding furohydrazide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furohydrazide products.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furohydrazide derivatives with additional oxygen-containing functional groups.
Reduction: Reduced furohydrazide products with fewer double bonds or oxygen atoms.
Substitution: Furohydrazide derivatives with new functional groups replacing the dibutylamino group.
Scientific Research Applications
5-[(Dibutylamino)methyl]-2-furohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(Dibutylamino)methyl]-2-furohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibutylamino group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Diethylamino)methyl]-2-furohydrazide
- 5-[(Dipropylamino)methyl]-2-furohydrazide
- 5-[(Dimethylamino)methyl]-2-furohydrazide
Uniqueness
5-[(Dibutylamino)methyl]-2-furohydrazide is unique due to the presence of the dibutylamino group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The longer alkyl chains in the dibutylamino group enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
Properties
IUPAC Name |
5-[(dibutylamino)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-3-5-9-17(10-6-4-2)11-12-7-8-13(19-12)14(18)16-15/h7-8H,3-6,9-11,15H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBEZZMSJZKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=C(O1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195395 |
Source


|
| Record name | 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899710-26-0 |
Source


|
| Record name | 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Dibutylamino)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
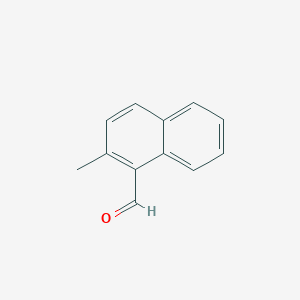

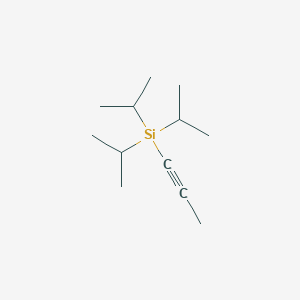

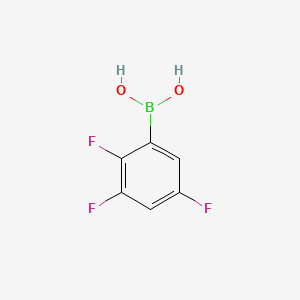
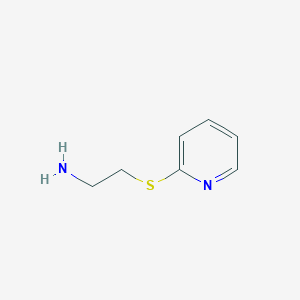
![3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B1308372.png)
amino]-acetic acid](/img/structure/B1308374.png)
